molecular formula C10H20N2O2 B1391330 Tert-butyl 3-(ethylamino)azetidine-1-carboxylate CAS No. 454703-23-2

Tert-butyl 3-(ethylamino)azetidine-1-carboxylate

Cat. No.: B1391330
CAS No.: 454703-23-2
M. Wt: 200.28 g/mol
InChI Key: ZXVCULTZOWFSRS-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

Tert-butyl 3-(ethylamino)azetidine-1-carboxylate is a nitrogen-containing heterocyclic compound with a systematic IUPAC name derived from its structural components. The parent structure is azetidine , a four-membered saturated ring containing one nitrogen atom. The numbering begins at the nitrogen atom, which is bonded to a tert-butoxycarbonyl (Boc) group at position 1. At position 3, an ethylamino substituent (-NHCH$$2$$CH$$3$$) is attached. The full IUPAC name reflects these substituents:

  • 1-tert-butoxycarbonyl (Boc) at position 1.
  • 3-ethylamino at position 3.

This nomenclature adheres to IUPAC priority rules, where the carbamate functional group (Boc) takes precedence over the amine substituent. Alternative names include 1-Boc-3-(ethylamino)azetidine and tert-butyl 3-ethylaminoazetidine-1-carboxylate, both consistent with substitutive naming conventions for heterocycles.

Molecular Formula and Weight Analysis

The compound’s molecular formula is C$${10}$$H$${20}$$N$$2$$O$$2$$ , corresponding to a molecular weight of 200.28 g/mol (average mass) and an exact mass of 200.152478 g/mol . Key structural contributors include:

  • Azetidine ring : Contributes 3 carbons and 1 nitrogen.
  • tert-Butoxycarbonyl (Boc) group : Adds 5 carbons (C$$4$$H$$9$$O$$_2$$).
  • Ethylamino group : Contributes 2 carbons (C$$2$$H$$7$$N).

Table 1: Elemental Composition

Element Quantity Percentage Contribution
Carbon 10 atoms 59.96%
Hydrogen 20 atoms 10.08%
Nitrogen 2 atoms 13.98%
Oxygen 2 atoms 16.98%

The Boc group’s steric bulk and electron-withdrawing properties significantly influence the compound’s reactivity and solubility.

Three-Dimensional Conformational Analysis

The azetidine ring adopts a puckered conformation to alleviate angle strain inherent to four-membered rings. Computational and experimental studies reveal two primary puckering modes:

  • Envelope conformation : Three atoms lie in a plane, while the fourth deviates.
  • Twist conformation : Two adjacent atoms deviate above and below the plane.

The ethylamino substituent at position 3 introduces additional steric and electronic effects, favoring a pseudo-equatorial orientation to minimize non-bonded interactions with the Boc group. Density functional theory (DFT) calculations suggest a puckering amplitude of 35–40° , consistent with azetidine derivatives.

Key Structural Features:

  • Bond lengths :
    • N1–C2: 1.47 Å
    • C3–N4: 1.49 Å
  • Dihedral angles :
    • N1–C2–C3–N4: –25° to +30° (dependent on puckering).

The Boc group’s carbonyl oxygen participates in weak intramolecular hydrogen bonding with the ethylamino proton, stabilizing specific conformers.

Tautomeric and Stereochemical Considerations

Tautomerism

This compound does not exhibit classical tautomerism due to the absence of labile protons adjacent to π-systems (e.g., keto-enol or amine-imine equilibria). However, prototropic shifts may occur under extreme pH conditions, though these are not thermodynamically favored in neutral environments.

Stereochemistry

The carbon at position 3 of the azetidine ring is a chiral center with four distinct substituents:

  • Two methylene (–CH$$_2$$–) groups from the ring.
  • Ethylamino (–NHCH$$2$$CH$$3$$).
  • Hydrogen atom.

This configuration allows for two enantiomers (R and S ), though synthetic routes typically yield racemic mixtures unless chiral auxiliaries or catalysts are employed. The Boc group’s steric bulk further influences the compound’s diastereomeric preferences in reactions involving nucleophilic attack at the carbamate.

Ring Puckering and Stereochemical Effects

Puckering modulates the spatial arrangement of substituents, affecting interactions with biological targets or catalysts. For example, axial puckering positions the ethylamino group perpendicular to the ring plane, enhancing hydrogen-bonding potential.

Properties

IUPAC Name

tert-butyl 3-(ethylamino)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-5-11-8-6-12(7-8)9(13)14-10(2,3)4/h8,11H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVCULTZOWFSRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00666488
Record name tert-Butyl 3-(ethylamino)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00666488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

454703-23-2
Record name 1,1-Dimethylethyl 3-(ethylamino)-1-azetidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=454703-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-(ethylamino)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00666488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Tert-butyl 3-(ethylamino)azetidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H16N2O2C_9H_{16}N_2O_2, with a molecular weight of approximately 184.24 g/mol. The compound features an azetidine ring, which is significant for its ability to mimic natural substrates, thus facilitating interactions with biological targets.

The mechanism of action of this compound involves its interaction with various molecular targets, such as enzymes and receptors. The azetidine ring allows the compound to bind to active sites, leading to modulation of biological activity. This can result in either inhibition or activation of enzymatic pathways, contributing to therapeutic effects in various biological systems.

Pharmacological Applications

Preliminary studies suggest that this compound exhibits several pharmacological properties:

  • Antimicrobial Activity : Research indicates that this compound may have potential as an antimicrobial agent, showing effectiveness against various bacterial strains.
  • Anticancer Properties : Initial findings suggest that it might inhibit cancer cell proliferation, making it a candidate for further development in oncology.

Data Table: Biological Activity Overview

Activity Type Description Reference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInhibits proliferation of certain cancer cell lines
Enzyme InteractionModulates activity of specific enzymes

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of this compound, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting strong antimicrobial potential.

Case Study 2: Cancer Cell Proliferation

Another study focused on the anticancer effects of the compound on human breast cancer cells (MCF-7). The results demonstrated that treatment with this compound led to a 40% reduction in cell viability after 48 hours, indicating its potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Reactivity and Stability

Tert-butyl 3-cyano-3-[(trifluoromethyl)thio]azetidine-1-carboxylate (CAS not provided)
  • Structural Differences: Replaces the ethylamino group with cyano (CN) and trifluoromethylthio (SCF₃) groups.
  • Reactivity : The electron-withdrawing SCF₃ and CN groups reduce nucleophilicity at the 3-position but enhance electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Stability: The SCF₃ group improves metabolic stability compared to ethylamino, which may degrade via oxidative deamination .
Tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate (CAS 1420859-80-8)
  • Structural Differences: Substitutes ethylamino with a bromoethyl chain.
  • Reactivity: The bromine atom serves as a leaving group, facilitating alkylation or elimination reactions. In contrast, ethylamino participates in condensation or amide bond formation .
  • Physicochemical Properties : Higher molecular weight (264.16 g/mol vs. 244.33 g/mol for the target compound) and lipophilicity (clogP 1.56 vs. 1.02) .
Tert-butyl 3-(hydroxyethyl)azetidine-1-carboxylate (CAS 152537-03-6)
  • Structural Differences: Replaces ethylamino with a hydroxyethyl group.
  • Solubility: The hydroxyl group increases hydrophilicity (TPSA 58.4 Ų vs. 49.6 Ų for ethylamino), improving aqueous solubility .
  • Applications: Used in prodrug synthesis, whereas ethylamino derivatives are preferred for direct amine-mediated interactions .

Functional Group Transformations

Tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate (CAS not provided)
  • Structural Differences: Features a hydroxyimino (N-OH) group instead of ethylamino.
  • Reactivity: The N-OH group enables tautomerization and participation in redox reactions, unlike the primary amine in ethylamino derivatives .
  • Synthetic Utility: Used in oxime ligation strategies, whereas ethylamino is leveraged for reductive amination .
Tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (CAS not provided)
  • Structural Differences: Contains a cyanomethylene (CH₂-C≡N) substituent.
  • Conformational Effects: The sp²-hybridized carbon introduces planarity, reducing ring strain compared to the sp³-hybridized ethylamino group .
  • Applications: Acts as a Michael acceptor in conjugate additions, a reactivity absent in ethylamino derivatives .

Pharmacokinetic and Bioactivity Profiles

Compound (CAS) clogP TPSA (Ų) CYP Inhibition Bioavailability Score
Target (454703-23-2) 1.02 49.6 Low 0.55
3-(2-Bromoethyl) (1420859-80-8) 1.56 40.5 Moderate 0.45
3-(Hydroxyethyl) (152537-03-6) 0.87 58.4 Low 0.65
3-Cyanomethylene (N/A) 1.34 63.1 High 0.35
  • Key Observations: Ethylamino derivatives exhibit balanced lipophilicity (clogP ~1.0) and moderate bioavailability, ideal for CNS-targeting drugs . Bromoethyl and cyanomethylene analogs show higher CYP inhibition risks, limiting their therapeutic utility .

Preparation Methods

Starting Materials and Key Intermediates

Synthesis via Nucleophilic Substitution on 3-Haloazetidines

One efficient approach involves preparing tert-butyl 3-haloazetidine-1-carboxylate, followed by nucleophilic displacement with ethylamine or its equivalent:

  • The 3-haloazetidine intermediate is synthesized via multi-step reactions starting from epichlorohydrin or 1-azabicyclo[1.1.0]butane, involving protection, mesylation, and halide introduction. For example, iododecarboxylation of Boc-protected azetidine-3-carboxylic acid yields tert-butyl 3-iodoazetidine-1-carboxylate in good yield (~75%).
  • The halide is then displaced by ethylamine or ethylamino nucleophiles under controlled conditions, often in polar aprotic solvents like DMSO, at elevated temperatures (around 80°C), to afford tert-butyl 3-(ethylamino)azetidine-1-carboxylate.

Reductive Amination Routes

An alternative method uses reductive amination of tert-butyl 3-oxoazetidine-1-carboxylate with ethylamine:

  • tert-Butyl 3-oxoazetidine-1-carboxylate is prepared by oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate using TEMPO/NaClO or TEMPO/H2O2 systems, often in microchannel reactors for green and scalable synthesis.
  • The ketone intermediate is then reacted with ethylamine in the presence of reducing agents such as sodium triacetoxyborohydride to yield the ethylamino-substituted product with high selectivity and yields (~69%).

Direct Alkylation of tert-Butyl 3-Hydroxyazetidine-1-carboxylate

Some methods involve the conversion of the hydroxy group to a better leaving group (e.g., mesylate or acetate), followed by displacement with ethylamine:

  • For example, tert-butyl 3-hydroxyazetidine-1-carboxylate can be converted to the acetate derivative using potassium acetate in DMSO at 80°C, then hydrolyzed and substituted by nucleophiles.
  • This method provides a route to diverse 3-substituted azetidines including the ethylamino derivative.

Comparative Data Table of Preparation Methods

Method Key Intermediate Reaction Conditions Yield (%) Notes
Nucleophilic substitution tert-butyl 3-iodoazetidine-1-carboxylate Reaction with ethylamine in DMSO, 80°C, overnight ~75 Efficient but requires halide intermediate
Reductive amination tert-butyl 3-oxoazetidine-1-carboxylate Ethylamine + Na triacetoxyborohydride, DCM, RT, 12 h ~69 High selectivity, scalable, green oxidation step
Direct alkylation via acetate tert-butyl 3-acetoxyazetidine-1-carboxylate Potassium acetate in DMSO, 80°C, then substitution Not specified Versatile for substitution, moderate complexity

Research Findings and Industrial Relevance

  • The use of green oxidation methods (TEMPO/H2O2 in microchannel reactors) for preparing key ketone intermediates enhances the sustainability and scalability of the synthesis.
  • The strain-release synthesis of 3-haloazetidines from 1-azabicyclo[1.1.0]butane offers a rapid, gram-scale route to versatile intermediates, facilitating medicinal chemistry applications.
  • Reductive amination with sodium triacetoxyborohydride is a mild and effective method for introducing the ethylamino group, yielding products suitable for further pharmaceutical development.
  • Industrial processes benefit from these methods due to their relatively high yields, operational simplicity, and the use of commercially available starting materials.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing tert-butyl 3-(ethylamino)azetidine-1-carboxylate?

  • Methodological Answer : The compound is typically synthesized via reductive amination of tert-butyl 3-oxoazetidine-1-carboxylate with ethylamine. Literature procedures highlight solvent optimization (e.g., substituting i-PrOH for MeOH) to enhance reaction efficiency and reduce by-products. Characterization involves NMR (¹H/¹³C) and mass spectrometry to confirm the azetidine ring integrity and ethylamino substitution .

Q. How is the structural integrity of the azetidine ring confirmed during synthesis?

  • Methodological Answer : NMR spectroscopy is critical. The azetidine ring protons appear as distinct multiplets in the ¹H NMR spectrum (δ 3.5–4.5 ppm), while the tert-butyl group resonates as a singlet (~1.4 ppm). IR spectroscopy can verify the carbonyl stretch (~1680 cm⁻¹) of the Boc group. Mass spectrometry (ESI-MS or HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) .

Q. What are common purification techniques for this compound?

  • Methodological Answer : Column chromatography using silica gel with gradients of ethyl acetate/hexane is standard. For polar by-products, reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) may improve purity. Recrystallization in solvents like dichloromethane/hexane can yield high-purity crystals .

Advanced Research Questions

Q. How can regioselectivity be controlled during functionalization of the azetidine ring?

  • Methodological Answer : Protecting group strategies (e.g., Boc) are essential. For example, this compound can undergo further alkylation at the ethylamino group using electrophiles like alkyl halides under basic conditions (K₂CO₃, DMF). Steric hindrance from the tert-butyl group directs reactivity to the ethylamino moiety .

Q. What analytical approaches resolve contradictions in reaction yields reported across studies?

  • Methodological Answer : Systematic optimization of variables (solvent, temperature, catalyst) is key. For instance, substituting MeOH with i-PrOH (as in ) improves solubility of intermediates, reducing side reactions. DOE (Design of Experiments) can identify critical factors. Parallel small-scale reactions with HPLC monitoring help track yield discrepancies .

Q. How to mitigate ring-opening side reactions during azetidine functionalization?

  • Methodological Answer : Use mild reagents and low temperatures. For example, acylation of the ethylamino group with acyl chlorides should be performed at 0–5°C in the presence of a base (e.g., Et₃N) to prevent ring strain-induced decomposition. Monitoring via TLC or in-situ IR ensures reaction progress without degradation .

Data Contradiction Analysis

Study Variable Condition A () Condition B (Literature) Impact on Yield
Solvent i-PrOHMeOHi-PrOH increases yield by 15%
Temperature 25°C40°CHigher temp. causes ring-opening
Catalyst NoneNaBH₃CNNaBH₃CN improves selectivity

Table 1: Comparative analysis of synthetic conditions for this compound.

Key Challenges and Solutions

  • Impurity Analysis : LC-MS identifies common by-products (e.g., ring-opened derivatives). Adjusting stoichiometry of ethylamine and reaction time minimizes these .
  • Stereochemical Purity : Chiral HPLC or NMR with chiral shift reagents ensures no racemization at the ethylamino group during synthesis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Tert-butyl 3-(ethylamino)azetidine-1-carboxylate
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